molecular formula C15H23NS B8297871 (4-Methyl-cyclohexyl)-(2-phenylsulfanyl-ethyl)-amine

(4-Methyl-cyclohexyl)-(2-phenylsulfanyl-ethyl)-amine

Cat. No. B8297871
M. Wt: 249.4 g/mol
InChI Key: ZUAFEWPSFXVKIB-UHFFFAOYSA-N
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Patent
US08362049B2

Procedure details

To a solution of (2-Hydroxy-ethyl)-(trans-4-methyl-cyclohexyl)-carbamic acid tert-butyl ester (0.50 g, 1.94 mmol) in THF (20 mL) was added DEAD (372 mg, 2.14 mmol) and resin bound triphenyl phosphine (polystyrene 2% cross linking, loading=3 mmol/g, 0.97 g). The mixture was stirred for 15 m before thiophenol (0.21 g, 1.94 mmol) was added. The mixture was stirred for 18 h before another portion of resin bound triphenyl phosphine (0.97 g) and DEAD (372 mg, 2.14 mmol) was added. The mixture was stirred for 1 h before a new portion of thiophenol (0.21 g, 1.94 mmol) was added. The mixture was stirred for 18 h before it was filtered. The resin was washed with THF (2×20 mL) and the combined filtrates were concentrated in vacuo. The residue was divided between DCM (100 mL) and H2O (100 mL). The aqueous layer was extracted once more with DCM (100 mL). The organic fractions were combined, dried (MgSO4), filtered and concentrated in vacuo to give the crude intermediate (4-methyl-cyclohexyl)-(2-phenylsulfanyl-ethyl)-amine.
Name
(2-Hydroxy-ethyl)-(trans-4-methyl-cyclohexyl)-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Name
DEAD
Quantity
372 mg
Type
reactant
Reaction Step Four
Quantity
0.21 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:15][CH2:16]O)[C@H:8]1[CH2:13][CH2:12][C@H:11]([CH3:14])[CH2:10][CH2:9]1)(C)(C)C.CCOC(/N=N/C(OCC)=O)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:50]1([SH:56])[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1>C1COCC1>[CH3:14][CH:11]1[CH2:10][CH2:9][CH:8]([NH:7][CH2:15][CH2:16][S:56][C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
(2-Hydroxy-ethyl)-(trans-4-methyl-cyclohexyl)-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(N([C@@H]1CC[C@H](CC1)C)CCO)=O
Name
DEAD
Quantity
372 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
DEAD
Quantity
372 mg
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Five
Name
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h before another portion of resin
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 18 h before it
Duration
18 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The resin was washed with THF (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with DCM (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1CCC(CC1)NCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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